METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of organic compounds known as sulfanilides, which are characterized by the presence of a sulfanilide moiety. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route includes the following steps:
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl and Naphthylsulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran core or the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzofuran core may interact with DNA or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with other sulfanilide compounds, such as:
Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a phenyl group instead of a naphthyl group.
Methyl 5-[benzoyl(4-methylphenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate: Contains a 4-methylphenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H21NO6S |
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Molecular Weight |
499.5g/mol |
IUPAC Name |
methyl 5-[benzoyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H21NO6S/c1-18-26(28(31)34-2)24-17-22(13-15-25(24)35-18)29(27(30)20-9-4-3-5-10-20)36(32,33)23-14-12-19-8-6-7-11-21(19)16-23/h3-17H,1-2H3 |
InChI Key |
XKWFHZJYCDSAKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Origin of Product |
United States |
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